4-({1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyridine
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Overview
Description
4-({1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyridine: is a complex organic compound with the molecular formula C22H27N3O4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyridine typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may involve:
Formation of the Piperidin-1-ylsulfonylphenyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride derivative to form the piperidin-1-ylsulfonyl group, which is then attached to a phenyl ring.
Formation of the Pyridin-4-yloxy Intermediate: This step involves the reaction of pyridine with an appropriate alkylating agent to form the pyridin-4-yloxy group.
Coupling of Intermediates: The final step involves the coupling of the piperidin-1-ylsulfonylphenyl intermediate with the pyridin-4-yloxy intermediate under suitable reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, alkylating agents, and nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield secondary amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of biological processes and as a tool for probing molecular interactions.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyridine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in biological activity. The exact pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
4-({1-[4-(piperidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyridine: can be compared with other compounds containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-piperidin-1-ylsulfonylphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c26-22(24-14-4-5-20(17-24)29-19-10-12-23-13-11-19)18-6-8-21(9-7-18)30(27,28)25-15-2-1-3-16-25/h6-13,20H,1-5,14-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAINLLEIJLUAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC(C3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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